![molecular formula C40H75NO9 B13916887 (2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
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Overview
Description
Soya-cerebroside I is a glycosphingolipid compound isolated from soybeans (Glycine max). It is a type of cerebroside, which are glycosylated derivatives of ceramides. Soya-cerebroside I has been studied for its various biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Soya-cerebroside I can be isolated from natural sources such as soybeans and the rhizomes of Impatiens pritzellii. The isolation process involves solvent extraction followed by chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . The compound can also be synthesized through chemical methods involving the glycosylation of ceramide with glucose or galactose .
Chemical Reactions Analysis
Soya-cerebroside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Soya-cerebroside I can undergo substitution reactions where the glycosidic linkage is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Soya-cerebroside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1) by modulating signaling pathways such as AMPK and AKT
Neuroprotective: The compound upregulates microRNA (miR)-432 expression, which plays a role in protecting neurons from oxidative stress.
Comparison with Similar Compounds
Soya-cerebroside I is similar to other cerebrosides, such as:
Soya-cerebroside II: Another glycosphingolipid isolated from soybeans, differing in the structure of the fatty acid chain.
Galactocerebrosides: Found in the myelin sheath of neurons, these compounds play a crucial role in neurodevelopment and function.
Glucosylceramides: Commonly found in various tissues, these compounds are involved in maintaining cell membrane stability and signal transduction.
Soya-cerebroside I is unique due to its specific biological activities and potential therapeutic applications, particularly in the fields of inflammation and neuroprotection .
Biological Activity
The compound (2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide is a complex molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes hydroxy groups and an amide linkage. Its molecular formula is C44H83NO9, with a molecular weight of approximately 785.13 g/mol. The presence of multiple hydroxyl groups suggests potential interactions with biological systems, particularly in terms of solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C44H83NO9 |
Molecular Weight | 785.13 g/mol |
Solubility | Soluble in water |
Melting Point | Not available |
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Antioxidant Activity : Hydroxyl groups can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : Compounds with amide functionalities may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens.
Therapeutic Potentials
The compound's structural features suggest potential applications in:
- Cancer Therapy : By modulating signaling pathways involved in cell proliferation and apoptosis.
- Metabolic Disorders : Potential to influence lipid metabolism due to the presence of long-chain fatty acid derivatives.
- Neurological Conditions : Possible neuroprotective effects through antioxidant mechanisms.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
A study evaluated the antioxidant properties of related compounds in vitro, demonstrating significant free radical scavenging activity. The results indicated that compounds with similar hydroxyl configurations effectively reduced oxidative stress markers in cellular models . -
Anti-inflammatory Research :
In a model of inflammation, a related compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may possess similar anti-inflammatory properties . -
Antimicrobial Testing :
Preliminary tests indicated that derivatives of this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C40H75NO9 |
---|---|
Molecular Weight |
714.0 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1 |
InChI Key |
HOMYIYLRRDTKAA-OMWTXZRHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O |
Origin of Product |
United States |
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